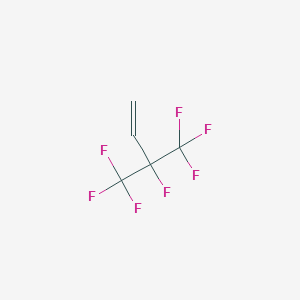

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,4(7,8)9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIHZDOLVJDWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380674 | |

| Record name | 2-Vinylperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88562-41-8 | |

| Record name | 2-Vinylperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Perfluoroalkylated Alkenes in Modern Chemistry

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, bearing the CAS Number 88562-41-8, is a highly fluorinated terminal alkene of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure is characterized by a vinyl group attached to a quaternary carbon fully substituted with fluorine atoms, in the form of a perfluoro-tert-butyl group. This unique molecular architecture imparts a distinct combination of electronic and steric properties, making it a valuable building block for the synthesis of novel chemical entities.

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[3][4] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced pharmacokinetic profiles and target selectivity in drug candidates.[5] Specifically, the perfluoro-tert-butyl group, one of the most sterically demanding and lipophilic fluorinated motifs, offers a powerful tool for creating compounds with unique properties.[6] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its high fluorine content. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from data available for closely related structures and general principles of organofluorine chemistry.

| Property | Value | Source/Basis |

| CAS Number | 88562-41-8 | [1] |

| Molecular Formula | C₅H₃F₇ | [1] |

| Molecular Weight | 196.07 g/mol | [1] |

| Boiling Point | 21-25 °C | [1] |

| Density | ~1.357 g/cm³ (Predicted) | [1] |

| Appearance | Colorless liquid or gas at room temperature | Inferred from boiling point |

| Solubility | Soluble in organic solvents, insoluble in water | General property of highly fluorinated compounds |

Synthesis of this compound

The synthesis of highly fluorinated alkenes often involves specialized reagents and reaction conditions. A plausible and common strategy for the synthesis of terminal alkenes bearing a perfluorinated substituent involves the reaction of a suitable organometallic reagent with a perfluoroalkyl halide, followed by elimination or further functionalization.

Proposed Synthetic Workflow

A potential synthetic route to this compound could start from a commercially available precursor such as 4-bromo-3,3,4,4-tetrafluoro-1-butene.[7][8] This approach would involve the introduction of the trifluoromethyl group at the carbon bearing the bromine atom.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of the Organometallic Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 4-bromo-3,3,4,4-tetrafluoro-1-butene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a crystal of iodine if necessary. Stir the reaction mixture until the magnesium is consumed to form the Grignard reagent.

-

Trifluoromethylation: In a separate flask, prepare a solution of a suitable trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) in anhydrous THF.

-

Coupling Reaction: Cool the solution of the trifluoromethylating agent to a low temperature (e.g., 0 °C or -78 °C). Slowly add the freshly prepared Grignard reagent to this solution.

-

Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS or ¹⁹F NMR). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the chemistry of its terminal double bond, which is significantly influenced by the strongly electron-withdrawing perfluoro-tert-butyl group. This makes the alkene electron-deficient and susceptible to nucleophilic attack.

Key Reaction Pathways

The electron-deficient nature of the double bond opens up several avenues for chemical transformations, including Michael additions and cycloadditions with electron-rich dienes. Radical additions are also a common reaction type for fluorinated olefins.[9]

Caption: Key reaction pathways for this compound.

The terminal alkene can undergo a variety of addition reactions. For instance, it can react with nucleophiles in a Michael-type addition. It is also a potential dienophile in Diels-Alder reactions with electron-rich dienes. Furthermore, radical additions across the double bond can be initiated by various radical sources. These transformations allow for the introduction of diverse functional groups, making this compound a versatile intermediate for the synthesis of more complex molecules.

Applications in Drug Discovery and Development

The unique properties conferred by the perfluoro-tert-butyl group make this compound an attractive building block in drug discovery. The strategic incorporation of such highly fluorinated moieties can lead to significant improvements in a drug candidate's profile.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by cytochrome P450 enzymes.[10] Introducing a perfluoro-tert-butyl group can block metabolically labile positions, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: The perfluoro-tert-butyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[11] This property is particularly valuable for drugs targeting the central nervous system.

-

Binding Affinity: The unique electronic environment created by multiple fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[5]

-

Conformational Control: The steric bulk of the perfluoro-tert-butyl group can be used to lock a molecule into a specific conformation that is optimal for binding to its target receptor.[6]

The presence of a trifluoromethyl group in biologically active compounds is a common feature in many approved drugs.[12][13][14] The combination of a trifluoromethyl group with additional fluorine atoms in the form of a perfluoro-tert-butyl group offers an even more powerful tool for fine-tuning the properties of drug candidates.

Conclusion

This compound is a specialized chemical building block with significant potential in the development of new pharmaceuticals and advanced materials. Its unique structure, characterized by a highly fluorinated quaternary carbon, imparts a range of desirable properties, including enhanced metabolic stability and lipophilicity. While detailed studies on this specific molecule are not abundant, its synthesis and reactivity can be understood within the broader context of organofluorine chemistry. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and designing next-generation therapeutic agents with improved pharmacological profiles.

References

- J. T. Welch, Selective fluorination in organic and bioorganic chemistry. American Chemical Society, 1991.

-

T. Hiyama, Organofluorine Compounds: Chemistry and Applications. Springer Science & Business Media, 2000.[11]

- K. Müller, C. Faeh, and F. Diederich, "Fluorine in pharmaceuticals: looking beyond intuition," Science, vol. 317, no. 5846, pp. 1881–1886, 2007.

- W. K. Hagmann, "The many roles for fluorine in medicinal chemistry," Journal of medicinal chemistry, vol. 51, no. 15, pp. 4359–4369, 2008.

- S. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320–330, 2008.

-

E. P. Gillis, K. J. Eastman, M. D. Hill, D. J. Donnelly, and N. A. Meanwell, "Applications of fluorine in medicinal chemistry," Journal of medicinal chemistry, vol. 58, no. 21, pp. 8315–8359, 2015.[5]

-

U.S. Environmental Protection Agency, "1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethyl)- - Substance Details - SRS." [Online]. Available: [Link][2]

- G. K. S. Prakash and J. Hu, "Selective synthesis of monofluorinated and difluorinated organic compounds," in Modern Fluoroorganic Chemistry, Wiley-VCH, 2004, pp. 93–126.

-

ResearchGate, "The Heck-type reactions of fluorine-containing electron-deficient olefins with aryldiazonium salts." [Online]. Available: [Link][15]

-

Technology Networks, "Chemists Unlock the Potential of Fluoroalkenes." [Online]. Available: [Link][16]

-

J. A. C. Clyburne et al., "Perfluoro-tert-butylation of arynes," Journal of the American Chemical Society, vol. 144, no. 48, pp. 22281–22288, 2022.[6]

-

ResearchGate, "Some biologically active compounds featuring a trifluoromethyl motif." [Online]. Available: [Link][12]

-

V. I. Saloutin et al., "Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation," European Journal of Medicinal Chemistry, vol. 208, p. 112768, 2020.[13]

-

M. Wei et al., "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety," Molecules, vol. 27, no. 1, p. 234, 2022.[14]

-

PubChem, "4-Bromo-3,3,4,4-tetrafluoro-1-butene." [Online]. Available: [Link][8]

-

ResearchGate, "Development of Electrophilic Radical Perfluoroalkylation of Electron-Deficient Olefins." [Online]. Available: [Link][9]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund, "Fluorine in drug discovery: Role, design and case studies," The Pharma Innovation Journal, vol. 7, no. 2, pp. 207-213, 2025.[3]

-

Technology Networks, "Fluorinated compounds present opportunities for drug discovery." [Online]. Available: [Link][4]

Sources

- 1. 3-TRIFLUOROMETHYL-3,4,4,4-TETRAFLUOROBUTENE-1 | 88562-41-8 [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE CAS#: 18599-22-9 [m.chemicalbook.com]

- 8. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. technologynetworks.com [technologynetworks.com]

An In-Depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety considerations, and potential applications of the fluorinated alkene, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. This compound, bearing a trifluoromethyl group, is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by its fluorine content. This document is intended to serve as a valuable resource for scientists and professionals engaged in the design and synthesis of novel fluorinated molecules.

Introduction: The Significance of Fluorine in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences. The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the electronic and steric properties of a parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound represents a versatile building block for the introduction of this valuable functionality.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 88562-41-8 | [1] |

| Molecular Formula | C5H3F7 | [1] |

| Molecular Weight | 196.07 g/mol | [1] |

| Boiling Point | 21-25 °C | [2] |

| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [2] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, general principles of NMR, IR, and mass spectrometry can be applied to predict its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to coupling with the neighboring fluorine atoms. The vinyl protons will likely appear as multiplets in the olefinic region.

-

¹³C NMR: The carbon signals will also exhibit splitting due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the CF3 group and the other fluorine atoms, with characteristic coupling constants that can help elucidate the structure.[3][4] The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C=C stretching vibration of the alkene will also be present, though it may be weaker.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of fluorine atoms and the trifluoromethyl group.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, its synthesis can be conceptualized based on established methods in organofluorine chemistry. One plausible route involves the reaction of a suitable perfluorinated precursor, such as perfluoroisobutylene, with a vinylating agent.

The reactivity of this compound is dictated by the presence of the electron-deficient double bond and the highly fluorinated alkyl chain.

-

Electrophilic Additions: The double bond is expected to be less reactive towards electrophiles compared to non-fluorinated alkenes due to the strong electron-withdrawing effect of the perfluoroalkyl groups.[6]

-

Nucleophilic Additions: Conversely, the double bond is activated towards nucleophilic attack. Nucleophiles can add to the double bond, with the regioselectivity influenced by the electronic and steric environment.[7]

-

Radical Additions: The double bond can also participate in radical addition reactions.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a prevalent motif in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][8] this compound serves as a valuable building block for introducing the trifluoromethylated butene moiety into larger molecules.

This compound can be utilized in various synthetic strategies, including:

-

Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions to form more complex structures.

-

Addition Reactions: The double bond can undergo various addition reactions to introduce new functional groups.

-

Click Chemistry: While not a classic "click" reagent, the alkene functionality can be modified to participate in cycloaddition reactions.[9][10]

The incorporation of the 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butyl group into a drug candidate could offer several advantages, such as blocking metabolic pathways at that position and modulating the compound's overall pharmacokinetic profile.

Safety and Handling

As with all highly fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [2]

-

H280: Contains gas under pressure; may explode if heated.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing gas.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P410+P403: Protect from sunlight. Store in a well-ventilated place.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive alkene and a perfluorinated alkyl chain makes it a versatile synthon for the introduction of fluorine-containing motifs. Further research into the synthesis, reactivity, and application of this compound is warranted to fully explore its potential in the development of novel and improved pharmaceuticals and advanced materials.

References

[11] 19F NMR Reference Standards. (n.d.). Retrieved from [Source URL not available] [12] Electronic Supplementary Material (ESI) for ChemComm. (2015). The Royal Society of Chemistry. [5] 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry. [3] Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link] [4] 19Flourine NMR. (n.d.). Retrieved from [Source URL not available] [13] 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene. (n.d.). Benchchem. [7] Nucleophilic Reaction of Fluorinated Alkenes. (n.d.). ResearchGate. [14] Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks. (n.d.). ResearchGate. [15] PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). Organic Process Research & Development. [9] Click chemistry. (n.d.). In Wikipedia. Retrieved from [Link] [16] Contemporary synthetic strategies in organofluorine chemistry. (n.d.). [10] Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [6] Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. [17] Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. (2021). Angewandte Chemie International Edition. [1] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [2] 3-TRIFLUOROMETHYL-3,4,4,4-TETRAFLUOROBUTENE-1 | 88562-41-8. (n.d.). ChemicalBook. [8] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. jelsciences.com [jelsciences.com]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. colorado.edu [colorado.edu]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, with the CAS number 88562-41-8, is a fluorinated olefin of significant interest in synthetic chemistry.[1] Its unique structure, featuring a vinyl group attached to a quaternary carbon bearing a trifluoromethyl group and a tetrafluoroethyl group, suggests its potential as a versatile building block in the synthesis of novel fluorine-containing molecules for pharmaceutical and agrochemical applications. The presence of multiple fluorine atoms can profoundly influence the biological activity, metabolic stability, and physicochemical properties of organic compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is characterized by a terminal double bond and a heavily fluorinated butane backbone. This unique arrangement of functional groups gives rise to a distinct set of spectroscopic signals.

Structure:

Sources

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

Foreword: The Analytical Challenge of Complex Fluorinated Molecules

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. This has led to a surge in the development of novel fluorinated compounds. 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene stands as a prime example of a molecule with significant structural complexity, featuring a terminal alkene, a quaternary carbon, and multiple distinct fluorine environments. Understanding the precise structure and connectivity of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed theoretical framework for the interpretation of the ¹H and ¹⁹F NMR spectra of this challenging analyte, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents a fascinating case for NMR analysis. The molecule contains three vinylic protons and seven fluorine atoms distributed between a difluoro (-CF₂-) and a trifluoromethyl (-CF₃) group. The presence of a stereocenter at the C3 position further complicates the spectroscopic landscape.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum: A Story of Complex Couplings

The proton NMR spectrum is anticipated to be complex due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. The vinylic protons are expected to resonate in the deshielded region of the spectrum, typically between 5.0 and 7.0 ppm, due to the anisotropic effect of the double bond.[1][2]

-

Vinylic Protons (Hₐ, Hₑ, and Hₓ): The terminal alkene gives rise to a complex AMX spin system.

-

Hₐ and Hₑ (geminal protons on C1): These protons are chemically non-equivalent. They will exhibit geminal coupling to each other (²JHH), cis and trans couplings to Hₓ (³JHH), and will also be coupled to the fluorine atoms on C3 and potentially C4 (long-range coupling, ⁴JHF and ⁵JHF). Each of these protons is expected to appear as a complex multiplet, likely a doublet of doublets of multiplets.

-

Hₓ (proton on C2): This proton will show cis and trans couplings to Hₐ and Hₑ, and a vicinal coupling to the two fluorine atoms on C3 (³JHF). This will likely result in a complex multiplet.

-

The magnitude of these coupling constants is crucial for structural assignment. Typical values for vinylic systems are:

-

²JHH (geminal): 0-3 Hz

-

³JHH (cis): 6-14 Hz[3]

-

³JHH (trans): 11-18 Hz[3]

-

³JHF and ⁴JHF can range from 1 to over 30 Hz, depending on the dihedral angle.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Couplings |

| Hₐ | ~5.5 - 6.5 | ddm | ²J(Hₐ-Hₑ), ³J(Hₐ-Hₓ), ⁴J(Hₐ-F), ⁵J(Hₐ-F) |

| Hₑ | ~5.5 - 6.5 | ddm | ²J(Hₑ-Hₐ), ³J(Hₑ-Hₓ), ⁴J(Hₑ-F), ⁵J(Hₑ-F) |

| Hₓ | ~6.0 - 7.0 | m | ³J(Hₓ-Hₐ), ³J(Hₓ-Hₑ), ³J(Hₓ-F) |

Predicted ¹⁹F NMR Spectrum: Resolving Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive and offers a wide chemical shift range, making it ideal for distinguishing between the different fluorine environments in this molecule.[4][5][6][7]

-

-CF₃ Group (C5): The three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are expected to resonate as a single signal. This signal will be split by the two fluorine atoms on the adjacent C3 carbon (³JFF), resulting in a triplet. Further long-range coupling to the vinylic protons is possible but may not be resolved. The chemical shift for a CF₃ group is typically in the range of -60 to -80 ppm (relative to CFCl₃).[7]

-

-CF₂- Group (C3): The two fluorine atoms on the C3 carbon are diastereotopic due to the adjacent chiral center (C4). Therefore, they are chemically non-equivalent and should, in principle, give rise to two separate signals. Each of these signals would be split by the other geminal fluorine (²JFF), the three fluorine atoms of the CF₃ group (³JFF), and the vinylic proton Hₓ (³JHF). This would create a complex multiplet for each fluorine. However, if the chemical shift difference is small, they may appear as a single complex multiplet.

-

-CF₂- Group (C4): The two fluorine atoms on the C4 carbon are also diastereotopic. They are expected to show two distinct signals, each split by the other geminal fluorine (²JFF), the two fluorine atoms on C3 (³JFF), and potentially long-range coupling to the vinylic protons.

Caption: Predicted major spin-spin coupling network.

Predicted ¹⁹F NMR Data Summary

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Couplings |

| -CF₃ (C5) | -60 to -80 | t | ³J(F-F) |

| -CF₂- (C3) | -100 to -130 | m (2 signals) | ²J(F-F), ³J(F-F), ³J(F-H) |

| -CF₂- (C4) | -110 to -140 | m (2 signals) | ²J(F-F), ³J(F-F) |

Experimental Protocols for Data Acquisition

Acquiring high-quality NMR data for a volatile, complex, fluorinated molecule requires careful experimental design.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

-

Transfer the solution to a high-quality NMR tube. For volatile samples, a J. Young tube or a flame-sealed tube is recommended to prevent evaporation.

-

-

¹H NMR Acquisition:

-

Tune and match the NMR probe for the ¹H frequency.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For spectral simplification:

-

Acquire a ¹H{¹⁹F} decoupled spectrum. This will collapse the fluorine couplings, simplifying the proton multiplets and revealing the underlying ¹H-¹H coupling patterns.

-

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard 1D ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are typically needed compared to ¹³C NMR.

-

For spectral simplification:

-

Acquire a ¹⁹F{¹H} decoupled spectrum to remove proton couplings and simplify the fluorine signals.

-

-

-

2D NMR Experiments (for definitive assignment):

-

¹H-¹H COSY: To establish proton-proton correlations.

-

¹H-¹⁹F HSQC/HMBC: To correlate protons with directly attached or long-range coupled fluorine atoms.

-

¹⁹F-¹⁹F COSY: To identify through-bond fluorine-fluorine couplings.

-

Caption: Experimental workflow for NMR analysis.

Trustworthiness and Self-Validation

The analytical approach described here incorporates self-validating systems. For instance, the coupling constants observed in the ¹H spectrum must correspond to those in the ¹⁹F spectrum. A ³J(Hₓ-F) coupling of a certain magnitude in the ¹H spectrum for Hₓ must be mirrored as the same ³J(F-Hₓ) coupling in the ¹⁹F spectrum of the corresponding fluorine. Similarly, 2D NMR experiments like COSY and HSQC provide cross-peaks that must be consistent with the 1D spectral data, thereby validating the assignments. The use of decoupling experiments provides a direct method to confirm which couplings are due to ¹H-¹⁹F interactions.

Conclusion: A Predictive but Powerful Approach

References

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

ACS Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of Sheffield. 19Flourine NMR. [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

NIH National Library of Medicine. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Annual Reports on NMR Spectroscopy. Fluorine Coupling Constants. [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]

-

US EPA. 1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)- - Substance Details. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

ChemSynthesis. 4,4,4-trifluoro-1-butene. [Link]

-

OChemPal. 8: Alkenes and Alkynes. [Link]

-

NIH National Library of Medicine. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Homework.Study.com. How many 1H NMR signals does the following alkene exhibit?. [Link]

-

Chemistry LibreTexts. J-Coupling (Scalar). [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. [Link]

Sources

- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)-1-iodo-1-butene (trans) | CAS 24716-85-6 | Chemical-Suppliers [chemical-suppliers.eu]

synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

An In-depth Technical Guide to the Synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

Introduction: The Significance of Perfluoroalkylated Alkenes

Perfluoroalkylated compounds are of immense interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[1][2] The target molecule, this compound, also known as 1,1,1,2-tetrafluoro-2-(trifluoromethyl)-3-butene, is a highly functionalized building block. Its structure combines a terminal olefin, a valuable handle for further chemical transformations, with a sterically demanding and electron-withdrawing perfluoro-tert-butyl group. This guide provides a comprehensive overview of plausible synthetic strategies, detailed experimental protocols, and the underlying chemical principles for its preparation.

Part 1: Strategic Synthesis Design & Retrosynthesis

The molecular architecture of this compound suggests several logical disconnection points for its synthesis. The primary challenge lies in the stereoselective and efficient formation of the C-C bond connecting the vinyl group to the heavily fluorinated quaternary carbon.

Two principal retrosynthetic pathways are considered:

-

Nucleophilic Addition to a Perfluorinated Ketone: This approach involves the disconnection of the bond between C2 and C3, envisioning a nucleophilic vinyl equivalent adding to a perfluorinated ketone. This is a robust and convergent strategy.

-

Olefination Strategies: This pathway involves disconnecting the double bond itself, suggesting a reaction between a two-carbon ylide or equivalent and a fluorinated ketone, or vice-versa.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Detailed Synthetic Methodologies

Method 1: Grignard Reagent Addition to a Perfluorinated Ketone

This is arguably the most direct and reliable approach. The core of this method is the reaction of a vinyl Grignard reagent with octafluoro-2-butanone, followed by a dehydration step to form the terminal alkene.

Causality and Rationale: Grignard reagents are powerful carbon nucleophiles capable of attacking the electrophilic carbonyl carbon of ketones.[3][4] Perfluorinated ketones, while highly electrophilic, can be susceptible to side reactions. The choice of solvent and temperature is critical to ensure a clean addition reaction and minimize enolization or decomposition. Diethyl ether or THF are standard solvents for Grignard reactions, helping to stabilize the Grignard reagent.[3][5] The subsequent dehydration of the tertiary alcohol is typically achieved under acidic conditions.

Reaction Scheme:

-

Step 1: Grignard Addition: Vinylmagnesium bromide reacts with octafluoro-2-butanone to form a tertiary alcohol intermediate.

-

Step 2: Dehydration: The intermediate alcohol is treated with a dehydrating agent (e.g., phosphorus pentoxide or sulfuric acid) to yield the final product.

Caption: Reaction mechanism for the Grignard-based synthesis.

Method 2: Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[6][7][8] In this context, methylenetriphenylphosphorane (Ph₃P=CH₂) would react with octafluoro-2-butanone.

Causality and Rationale: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.[7][8] A significant challenge with this method is the separation of the desired alkene from the triphenylphosphine oxide byproduct, which often requires careful chromatography.[9] Non-stabilized ylides like Ph₃P=CH₂ are highly reactive and generally provide good yields.[6]

Reaction Scheme:

-

Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide.

-

Olefination: The ylide reacts with octafluoro-2-butanone to yield the target alkene and triphenylphosphine oxide.

Caption: General workflow for the Wittig olefination approach.

Part 3: Comparative Analysis of Synthetic Routes

| Feature | Method 1: Grignard Addition | Method 2: Wittig Olefination |

| Starting Materials | Vinylmagnesium bromide, Octafluoro-2-butanone | Methyltriphenylphosphonium bromide, n-BuLi, Octafluoro-2-butanone |

| Number of Steps | 2 (Addition, Dehydration) | 2 (Ylide formation, Olefination) |

| Key Advantages | Convergent, high atom economy, potentially cleaner reaction. | Well-established for C=C bond formation, reliable. |

| Key Challenges | Handling of moisture-sensitive Grignard reagent; potential for side reactions with the highly fluorinated ketone. | Stoichiometric phosphine oxide byproduct can be difficult to remove; requires strong, pyrophoric base (n-BuLi). |

| Potential Yield | Moderate to Good | Moderate to Good |

Part 4: Detailed Experimental Protocol (Method 1)

This protocol is a self-validating, hypothetical procedure based on established principles of organometallic chemistry with fluorinated compounds.

Workflow Overview:

Caption: Experimental workflow from preparation to analysis.

Step-by-Step Procedure:

-

Preparation:

-

A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

The flask is charged with octafluoro-2-butanone (1.0 equiv) dissolved in anhydrous diethyl ether (100 mL).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

-

Grignard Addition:

-

Vinylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Upon completion of the addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).

-

-

Workup and Isolation of Intermediate:

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol. This intermediate is often taken to the next step without further purification.

-

-

Dehydration and Purification:

-

The crude alcohol is combined with phosphorus pentoxide (1.5 equiv) in a distillation apparatus.

-

The mixture is gently heated under atmospheric pressure. The volatile product, this compound, is collected by fractional distillation.

-

The collected fractions are analyzed by GC-MS and ¹H/¹⁹F NMR to confirm purity.

-

Safety Precautions:

-

Grignard reagents are highly reactive with water and protic solvents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

-

Octafluoro-2-butanone is a volatile and potentially toxic gas/liquid. It should be handled in a well-ventilated fume hood.

-

The dehydration step can be highly exothermic. Gentle heating and careful monitoring are required.

Conclusion

The is a challenging but achievable task for synthetic chemists. The Grignard addition route offers a direct and powerful method for constructing the key C-C bond, leveraging commercially available or readily prepared starting materials. While olefination reactions present a viable alternative, the purification challenges associated with the triphenylphosphine oxide byproduct may render them less efficient for this specific target. The protocols and strategies outlined in this guide, grounded in established principles of fluorine and organometallic chemistry, provide a solid foundation for researchers aiming to access this and other complex fluorinated building blocks.

References

-

[10] Prakash, G. K. S., & Yudin, A. K. (Eds.). (2018). Julia-Kocienski Olefination. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 3. Georg Thieme Verlag. [Link]

-

[11] Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]

-

[12] Pan, X., et al. (2018). Photoredox‐Catalyzed Selective Synthesis of Allylic Perfluoroalkanes from Alkenes. Angewandte Chemie International Edition. [Link]

-

[13] Wang, J., et al. (2022). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Nature Communications. [Link]

-

[14] Burton, D. J., et al. (1989). Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis. Journal of the American Chemical Society. [Link]

-

[1] ChemistryViews. (2022). Efficient Alkyl Fluorination of Alkenes. [Link]

-

[2] Liu, X., et al. (2017). Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. Nature Communications. [Link]

-

[15] Konno, T. (2022). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

[7] Reusch, W. (2013). Wittig Reaction. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link]

-

[9] University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

[3] Google Patents. Process of preparing Grignard reagent.

-

[5] Ashley, A. E., et al. (2020). Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Organometallics. [Link]

Sources

- 1. Efficient Alkyl Fluorination of Alkenes - ChemistryViews [chemistryviews.org]

- 2. Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene reaction mechanism

An In-depth Technical Guide on the Reaction Mechanisms of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene

Introduction: Unpacking the Reactivity of a Complex Fluoroalkene

This compound is a highly fluorinated olefin possessing a unique combination of structural features that dictate its chemical behavior. The molecule can be deconstructed into two key domains: a reactive, non-fluorinated terminal alkene (CH₂=CH-) and a sterically hindered, electron-deficient fluoroalkyl core (-C(F)(CF₃)CF₃). The profound inductive electron-withdrawing (-I) effect of the fluorine and trifluoromethyl substituents polarizes the molecule, rendering the carbon-carbon double bond electron-poor. This electronic profile is the cornerstone of its reactivity, predisposing the molecule to specific reaction pathways while inhibiting others.

This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the principal reaction mechanisms governing this compound. By synthesizing mechanistic principles from analogous and well-studied fluorinated alkenes, we will elucidate the causality behind its reactivity in nucleophilic, electrophilic, radical, and cycloaddition reactions. Understanding these pathways is critical for harnessing this and similar fluorinated building blocks in the synthesis of advanced materials and complex pharmaceutical agents.[1][2][3]

Section 1: Synthesis of Fluorinated Butene Scaffolds

The synthesis of complex fluoroalkenes often involves the oligomerization of smaller fluorinated monomers. For instance, the commercially significant analogue, perfluoro-2-methyl-2-pentene, is typically prepared through the dimerization of hexafluoropropene.[4] This process can be catalyzed by metal fluorides like CsF or KF, often in polar aprotic solvents, and proceeds through a fluoride-initiated anionic mechanism.[4][5] While specific routes to this compound are not widely documented, analogous strategies involving the controlled co-oligomerization of ethylene and hexafluoropropene or related fluorinated synthons represent a logical synthetic approach.

Section 2: Nucleophilic Reaction Mechanisms: The Predominant Pathway

The electron-deficient nature of the π-system in this compound makes it an excellent electrophile, highly susceptible to attack by nucleophiles. The regiochemical outcome is dictated by the formation of the most stable carbanionic intermediate.

Mechanism: Michael-Type Conjugate Addition

The most probable nucleophilic pathway is a Michael-type or conjugate addition, where the nucleophile attacks the β-carbon (C2) of the double bond. This mode of attack is favored because it generates a carbanion at the α-carbon (C3), where the negative charge is powerfully stabilized by the potent inductive effects of the adjacent fluorine and trifluoromethyl groups.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: A soft nucleophile (e.g., thiols, secondary amines, malonates) adds to the C2 position.[6]

-

Protonation: The resulting stabilized carbanion is subsequently protonated by a proton source (e.g., solvent or a mild acid workup) to yield the final saturated product.

Sources

- 1. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104478653A - Preparation method for perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene (HFO-1336mzz(Z))

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a hydrofluoroolefin (HFO) known commercially as HFO-1336mzz(Z). As a low global warming potential (GWP) fluid, HFO-1336mzz(Z) is a promising candidate for applications such as high-temperature heat pumps, Organic Rankine Cycle (ORC) systems, and as a foam-blowing agent.[1][2][3][4] Understanding its thermal stability is paramount for ensuring operational safety, system longevity, and material compatibility. This document synthesizes experimental findings with standardized testing protocols to offer a holistic view for researchers, engineers, and drug development professionals utilizing this compound in thermally demanding applications.

Introduction: The Rise of a Low-GWP Fluid

Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants and working fluids, engineered to address the significant environmental concerns associated with their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). HFO-1336mzz(Z) (cis-1,1,1,4,4,4-hexafluoro-2-butene) is a non-flammable, clear, and colorless liquid with a boiling point of 33°C.[5] Its key environmental attributes are a near-zero ozone depletion potential (ODP) and a very low GWP of 2, making it an environmentally favorable alternative to legacy fluids like HFC-245fa.[5][6]

Its utility spans a range of applications, including:

Given its application in systems that operate at elevated temperatures, such as ORCs, a rigorous evaluation of its thermal stability is not merely a matter of performance but of fundamental safety and reliability.[7] Decomposition can lead to the formation of corrosive acidic byproducts (e.g., hydrogen fluoride) and non-condensable gases, which can compromise system integrity and performance.

Core Thermal Stability Profile

The thermal stability of HFO-1336mzz(Z) has been the subject of detailed experimental investigation. The primary method for assessing stability involves subjecting the fluid to elevated temperatures in a controlled environment and quantifying the extent of its decomposition. A key indicator of degradation is the formation of fluoride ions (F⁻), which signals the breakdown of the carbon-fluorine bonds that characterize the molecule.

Pressure-Dependent Dissociation

A critical finding from experimental studies is the significant influence of pressure on the thermal stability of HFO-1336mzz(Z).[1][2][7] As operational pressure increases, the observed temperature at which decomposition begins (the dissociation temperature) decreases. This inverse relationship is a crucial consideration for system design and establishing safe operating limits.

A 24-hour heating test in the presence of stainless steel yielded the following pressure-dependent dissociation temperature ranges, where significant increases in fluoride ion concentration were observed.[1][8]

| Operating Pressure (MPa) | Dissociation Temperature Range (°C) |

| 2.1 | 310 - 330 |

| 3.1 | 290 - 310 |

| 4.0 | 270 - 290 |

Table 1: Experimentally determined dissociation temperatures for HFO-1336mzz(Z) over a 24-hour period. Data sourced from experimental studies measuring fluoride ion concentration as an indicator of decomposition.[1][8]

This data underscores the necessity of considering maximum system pressure when defining the thermal limits for HFO-1336mzz(Z) to prevent accelerated degradation.

Influence of Materials

The materials of construction within a refrigerant system can play a catalytic role in the decomposition process. Studies have shown that the presence of copper can significantly promote the dissociation of HFO-1336mzz(Z) compared to more inert materials like stainless steel.[7] Theoretical studies suggest the catalytic activity of copper surfaces for the decomposition of HFO-1336mzz(Z) follows the order: Cu(111) < Cu(110) < Cu(100).[7] This highlights the importance of material compatibility testing when designing systems utilizing this fluid.

Decomposition Pathway and Byproducts

Understanding the decomposition mechanism and the resulting byproducts is essential for predicting system impacts, such as corrosion and pressure buildup, and for ensuring safety.

Proposed Decomposition Mechanism

Theoretical and experimental studies converge on a primary decomposition pathway initiated by the cleavage of the C=C double bond.[1][2] This initial step is the kinetically preferred route for thermal breakdown.

The proposed mechanism proceeds as follows:

-

Initiation: The C=C double bond fractures, leading to the separation of a trifluoromethyl radical (•CF₃).

-

Propagation: The highly reactive •CF₃ radical participates in a series of subsequent reactions, including hydrogen (H) and fluorine (F) abstraction from other HFO-1336mzz(Z) molecules.

-

Combination: Radicals combine to form a variety of stable, smaller-molecule byproducts.

Identified Decomposition Products

Analysis of the gas phase after thermal stressing of HFO-1336mzz(Z) has been performed using Fourier Transform Infrared Spectroscopy (FTIR). The primary decomposition products identified are a mixture of saturated and unsaturated fluorocarbons and hydrogen fluoride (HF).[1][2][8]

The major identified byproducts include:

-

Hydrogen Fluoride (HF)

-

Carbon Tetrafluoride (CF₄)

-

Trifluoromethane (CHF₃)

-

Tetrafluoroethylene (C₂F₄)

-

Hexafluoroethane (C₂F₆)

-

Pentafluoroethane (C₂HF₅)

-

Octafluoropropane (C₃F₈)

The presence of HF is of particular concern due to its high corrosivity to many metals and its potential to degrade lubricant oils within a system.

Standardized Methodology for Thermal Stability Assessment

To ensure reliable and reproducible data, the evaluation of refrigerant thermal stability should be grounded in established, authoritative protocols. The ANSI/ASHRAE Standard 97, "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems," provides the industry-standard framework for such assessments.[1][2][3][7][8][9] This methodology creates a self-validating system by combining a standardized aging process with subsequent quantitative and qualitative analysis.

Experimental Workflow: The Sealed-Tube Method

The core of the methodology involves aging the test fluid, often in the presence of system materials (metals, lubricants), in a sealed glass tube at a constant elevated temperature for a specified duration.

Protocol Detail: A Self-Validating System

Objective: To determine the thermal stability of HFO-1336mzz(Z) under specific temperature, pressure, and material conditions.

Apparatus:

-

High-quality borosilicate glass tubes

-

Vacuum pump and manifold for refrigerant charging

-

High-temperature, calibrated laboratory oven

-

Ion Chromatograph (IC) with a conductivity detector

-

Fourier Transform Infrared (FTIR) Spectrometer with a gas cell

Step-by-Step Methodology:

-

Tube Preparation:

-

Thoroughly clean heavy-walled borosilicate glass tubes with a suitable solvent and rinse with deionized water.

-

Dry the tubes in an oven to remove all residual moisture.

-

Causality: The removal of contaminants and moisture is critical, as they can independently react with the refrigerant or catalyze its decomposition, leading to erroneous results.

-

-

Sample Charging:

-

(Optional) Place representative metal coupons (e.g., steel, copper, aluminum) inside the tube to test for material compatibility.

-

Connect the tube to a charging manifold.

-

Evacuate the tube to a high vacuum to remove air and any adsorbed water vapor.

-

Charge the tube with a precise mass of HFO-1336mzz(Z). The amount is calculated to achieve the target pressure at the test temperature.

-

Causality: Evacuation prevents oxidation and hydrolysis reactions. Precise charging ensures the test is conducted under the intended pressure conditions, which is known to affect stability.[1][2]

-

-

Sealing and Aging:

-

Freeze the refrigerant in the tube using liquid nitrogen to reduce internal pressure.

-

Use a glassblowing torch to seal the tube.

-

Place the sealed tube into the pre-heated oven and age for the designated time (e.g., 24 hours).

-

Causality: Freezing prevents pressure buildup during sealing and potential loss of sample. The aging period is an accelerated life test designed to simulate long-term operation.

-

-

Post-Aging Analysis:

-

After aging, allow the tube to cool to room temperature.

-

Visual Inspection: Note any changes in the color of the fluid, metal coupons, or the presence of solid precipitates.

-

Gas Phase Analysis (FTIR): Carefully open the tube and immediately analyze the vapor phase to identify and quantify gaseous decomposition products.[10][11]

-

Liquid Phase Analysis (Ion Chromatography): Extract the remaining liquid and dilute with an appropriate solvent. Analyze for fluoride ion concentration.[6][12]

-

Causality: This dual-analysis approach provides a comprehensive picture of degradation. The fluoride ion concentration gives a quantitative measure of total decomposition, while FTIR provides qualitative and quantitative information about the specific byproducts formed, allowing for an assessment of their potential impact (e.g., corrosivity from HF).

-

Conclusion and Field-Proven Insights

The thermal stability of HFO-1336mzz(Z) is robust under many conditions, but it is critically dependent on operating pressure and material compatibility. Experimental evidence clearly indicates that as pressure increases, the maximum safe operating temperature for HFO-1336mzz(Z) decreases.[1][2][8] For drug development professionals using this fluid in thermal control systems or as a solvent, and for engineers designing ORC or heat pump systems, it is imperative to:

-

Respect Pressure-Temperature Limits: The dissociation temperatures outlined in Table 1 should be considered conservative upper limits. A significant safety margin should be applied, especially in systems with dynamic pressure fluctuations.

-

Prioritize Material Compatibility: The catalytic effect of certain metals, particularly copper, must be accounted for during the design phase.[7] Material selection should favor more inert options where HFO-1336mzz(Z) will be exposed to high temperatures.

-

Implement Monitoring: In critical applications, periodic analysis of the working fluid for acidity (indicative of HF formation) can serve as an early warning sign of thermal degradation, allowing for preventative maintenance.

By adhering to standardized testing protocols like ANSI/ASHRAE 97 and understanding the fundamental decomposition mechanisms, researchers and engineers can confidently and safely deploy HFO-1336mzz(Z) in innovative, environmentally friendly applications.

References

-

Huo, Y., Li, Z., Zhang, J., et al. (2019). Thermal stability and decomposition mechanism of HFO-1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study. International Journal of Energy Research, 43(9), 4630-4643. Available at: [Link]

-

ResearchGate. (n.d.). Thermal stability and decomposition mechanism of HFO-1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study | Request PDF. Available at: [Link]

-

Huo, E. G. (2021). Thermal Stability And Decomposition Mechanism Of Working Fluid HFO-1336mzz(Z) (Dissertation). Available at: [Link]

-

Semantic Scholar. (n.d.). Thermal stability and decomposition mechanism of HFO-1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study. Available at: [Link]

-

Rusiecki, F. (2019). Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) (2018). Toxicology and Industrial Health, 35(2), 159-167. Available at: [Link]

-

ResearchGate. (2020). A comparative study of HFO-1336mzz(Z) and halon 1301: Flow and spray characteristics during rapid discharge. Available at: [Link]

-

Chemours. (n.d.). Opteon™ SF33 (HFO-1336mzz-Z) Fluid. Available at: [Link]

-

U.S. Environmental Protection Agency. (2017). HFO-1336mzz-Z. Available at: [Link]

-

Climalife. (n.d.). NOVEXPANS™ HFO 1336mzz hydrofluorobutene - foam. Available at: [Link]

-

Juhua. (n.d.). HFO-1336mzz(Z). Available at: [Link]

- ANSI/ASHRAE Standard 97-2007, Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems. (2007). American Society of Heating, Refrigerating and Air-Conditioning Engineers, Inc.

-

GlobalSpec. (n.d.). ASHRAE STD 97 - Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems. Available at: [Link]

-

Wadegati. (n.d.). CHEMICAL STABILITY BY SEALED GLASS TUBE METHOD. Available at: [Link]

-

ANSI Webstore. (n.d.). ANSI/ASHRAE 97-1999 (RA 2003) - Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems. Available at: [Link]

-

International Institute of Refrigeration. (n.d.). Sealed glass tube method to test the chemical stability of material for use within refrigerant.... Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

-

Purdue e-Pubs. (1992). Chemical and Thermal Stability of Refrigerant/Lubricant Mixtures with Metals. Available at: [Link]

-

Purdue e-Pubs. (n.d.). Estimation Method For Thermal Stability Of Refrigeration Oil And Automatic Sealed Glass Tube Processing Device. Available at: [Link]

-

Purdue e-Pubs. (2014). Accelerated Life Methods for Understanding Refrigerant Chemical Stability in HVACR Systems. Available at: [Link]

-

U.S. National Library of Medicine. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

-

FDM. (n.d.). FTIR Refrigerant Analysis Kit. Available at: [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. CHEMICAL STABILITY BY SEALED GLASS TUBE METHOD - Wadegati [wadegati.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. iifiir.org [iifiir.org]

- 10. rtilab.com [rtilab.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]

An In-depth Technical Guide to the Solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a highly fluorinated alkene of interest in advanced materials, synthetic chemistry, and pharmaceutical development. Due to the unique physicochemical properties imparted by its dense fluorination, this compound exhibits solubility behaviors that warrant detailed investigation. This document elucidates the theoretical principles governing its solubility, offers predictive insights into its behavior in a range of common organic solvents, and provides a detailed, field-proven methodology for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for its effective application.

Introduction: The Significance of Solubility for a Highly Fluorinated Alkene

This compound is a fascinating molecule at the forefront of fluorinated organic chemistry. Its structure, characterized by a terminal double bond and a heavily fluorinated butyl chain, suggests a unique combination of reactivity and specialized physical properties. The presence of the trifluoromethyl group and additional fluorine atoms creates a molecule with a high degree of fluorination, which drastically influences its intermolecular interactions and, consequently, its solubility.

Understanding the solubility of this compound is paramount for its practical application. In the realm of pharmaceutical and agrochemical development , solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For materials science , the solubility profile dictates how this monomer can be incorporated into polymer chains or used as a solvent or additive in specialized applications. In synthetic chemistry , knowledge of solubility is essential for designing reaction conditions, choosing appropriate solvents for purification, and ensuring efficient product isolation.

This guide will provide the necessary theoretical framework and practical protocols to empower researchers to confidently work with and characterize the solubility of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its likely properties from its structure and by analogy with similar highly fluorinated compounds, such as the isomers of hexafluorobutene (HFO-1336mzz).

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₅H₃F₇ | By structural analysis |

| Molecular Weight | 212.07 g/mol | Calculated from atomic weights |

| Appearance | Colorless, volatile liquid | Typical for short-chain fluorinated alkenes |

| Boiling Point | Estimated 30-50 °C | HFO-1336mzz(Z) has a boiling point of 33°C[1]. The slightly higher molecular weight of the target compound may result in a comparable or slightly higher boiling point. |

| Density | ~1.4 g/mL | Highly fluorinated compounds are generally denser than their hydrocarbon analogues. HFO-1336mzz(Z) has a density of 1.38 g/mL[1]. |

| Water Solubility | Very Low | Highly fluorinated compounds are typically hydrophobic. For comparison, HFO-1336mzz-Z has a water solubility of 560 ppm[2]. |

| Vapor Pressure | High | Consistent with a low boiling point volatile liquid. |

The Unique Nature of Fluorinated Compound Solubility

The solubility of highly fluorinated compounds like this compound does not always follow the simple "like dissolves like" principle in the same way as traditional organic molecules. The high electronegativity of fluorine and the dense C-F bonds create a molecule with a nonpolar, electron-rich surface that has weak van der Waals interactions.

Key principles to consider:

-

Fluorophilicity: Some highly fluorinated solvents exhibit strong affinity for other fluorinated compounds, a phenomenon known as "fluorophilicity." This can lead to high solubility in solvents like perfluorohexane.

-

Hydrophobicity and Lipophobicity: While being highly hydrophobic (poorly soluble in water), many fluorinated compounds are also surprisingly lipophobic (poorly soluble in non-polar hydrocarbon solvents). This is because the weak intermolecular interactions of fluorinated chains do not favorably mix with the stronger van der Waals forces between hydrocarbon chains.

-

Polarity Paradox: Despite the highly polar nature of individual C-F bonds, the symmetrical arrangement of these bonds in a perfluorinated chain can result in a molecule with a low overall dipole moment, rendering it nonpolar. However, the presence of a double bond in this compound introduces some asymmetry, which may lead to a small dipole moment and slightly influence its solubility in polar solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the principles outlined above and the known properties of similar fluorinated compounds. It is crucial to note that these are estimations, and experimental verification is essential for any practical application.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Moderate to Low | Potential for lipophobicity despite being nonpolar. |

| Toluene | Nonpolar, Aromatic | Moderate | Aromatic ring may have slightly better interactions with the fluorinated compound than aliphatic chains. |

| Perfluorohexane | Fluorinated | High | "Like dissolves like" principle applies strongly due to fluorophilicity. |

| Dichloromethane | Polar Aprotic | Moderate | May offer a balance of polarity and non-polar characteristics. |

| Acetone | Polar Aprotic | Low | Strong dipole of acetone may not interact favorably with the nonpolar fluorinated chains. |

| Ethyl Acetate | Polar Aprotic | Low | Similar to acetone, the polarity is likely too high for good miscibility. |

| Methanol | Polar Protic | Very Low | Hydrogen bonding network of methanol will not favorably accommodate the non-participatory fluorinated molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Highly polar nature of DMSO makes it a poor solvent for highly fluorinated compounds[3]. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to Low | The ether oxygen may offer some interaction, but overall polarity is likely a limiting factor. |

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, the isothermal shake-flask method followed by quantitative analysis is the gold standard[4]. Given the volatility of this compound, careful handling is required to prevent loss of solute or solvent.

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (high purity, HPLC grade or equivalent)

-

Internal standard for quantitative analysis (e.g., a stable fluorinated compound with a distinct retention time from the solute and solvent)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Gas-tight syringes

-

Analytical balance

-

Gas chromatograph with an appropriate detector (e.g., FID or MS) or HPLC-UV/MS system.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a volatile liquid in an organic solvent.

Step-by-Step Methodology

-

Preparation of Vials: To a series of glass vials, add an excess amount of this compound. The key is to ensure that undissolved solute will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Sealing: Immediately and tightly seal the vials with PTFE-lined screw caps to prevent the escape of the volatile solute and solvent.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow any undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a gas-tight syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, sealed vial. This step is critical to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. An internal standard should be added at this stage for accurate quantification.

-

-

Quantitative Analysis: Analyze the diluted samples using a pre-validated GC or HPLC method. A calibration curve must be prepared using solutions of known concentrations of this compound in the same solvent.

-